![molecular formula C30H18Br3NS3 B1516218 Tris[4-(5-bromothiophen-2-yl)phenyl]amine CAS No. 339985-36-3](/img/structure/B1516218.png)

Tris[4-(5-bromothiophen-2-yl)phenyl]amine

Overview

Description

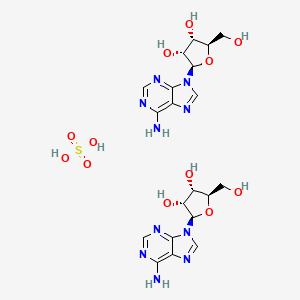

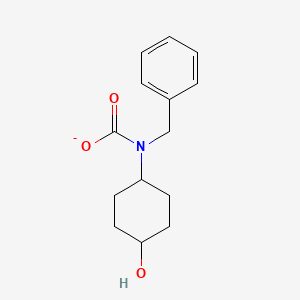

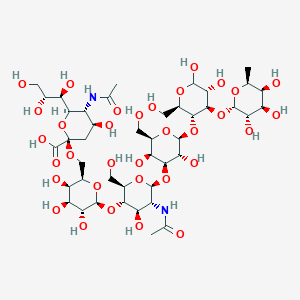

Tris[4-(5-bromothiophen-2-yl)phenyl]amine is a chemical compound with the molecular formula C30H18Br3NS3 . It is also known by its IUPAC name: 4-(5-bromothiophen-2-yl)-N,N-bis[4-(5-bromothiophen-2-yl)phenyl]aniline .

Molecular Structure Analysis

The molecular structure of this compound consists of three bromothiophenyl groups attached to a central amine . The presence of bromine atoms suggests that this compound could be used as a precursor in various coupling reactions.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, compounds with similar structures have been used in the formation of coordination frameworks .Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It has a molecular weight of 728.37 .Scientific Research Applications

Photoinitiation and Polymerization : A study by Zhang et al. (2015) explored star-shaped tris(4-(thiophen-2-yl)phenyl)amine derivatives as photoinitiators for radical and cationic polymerizations under near-UV and visible light-emitting diodes (LEDs). These novel photoinitiators exhibited higher polymerization efficiencies under air compared to commercial photoinitiators, showcasing their potential in overcoming oxygen inhibition during polymerization processes (Zhang et al., 2015).

Organic Light-Emitting Diodes (OLEDs) : Ge et al. (2008) investigated bipolar molecules containing hole-transporting triphenylamine and electron-transporting benzimidazole moieties, derived from tris(4-(thiophen-2-yl)phenyl)amine. These molecules were used to fabricate phosphorescent OLEDs with improved performance, highlighting the material's potential in developing advanced electronic devices (Ge et al., 2008).

Fluorescence and Metal Ion Affinities : Liang et al. (2009) studied soluble derivatives of tris((6-phenyl-2-pyridyl)methyl)amine, revealing their ability to form complexes with metal ions and exhibit significant fluorescence shifts upon binding. This research demonstrates the potential of these compounds in sensing and detecting metal ions, as well as their fluorescence applications (Liang et al., 2009).

Electrochromic Properties : The work by Ouyang et al. (2013) synthesized an electrochromic (EC) material based on triphenylamine with peripheral bithiophene groups. This material demonstrated enhanced film-forming properties, fast switching responses, and high contrast ratios, making it a promising candidate for EC applications (Ouyang et al., 2013).

Solar Cells and Photovoltaics : Min et al. (2013) synthesized a star-shaped molecule based on tris[4-(5′′-(1,1-dicyanobut-1-en-2-yl)-2,2′-bithiophen-5-yl)phenyl]amine, demonstrating its high efficiency potential for photovoltaic applications. The study shows the compound's strong absorption and enhanced performance in organic solar cells, marking its significance in renewable energy technologies (Min et al., 2013).

Future Directions

properties

IUPAC Name |

4-(5-bromothiophen-2-yl)-N,N-bis[4-(5-bromothiophen-2-yl)phenyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H18Br3NS3/c31-28-16-13-25(35-28)19-1-7-22(8-2-19)34(23-9-3-20(4-10-23)26-14-17-29(32)36-26)24-11-5-21(6-12-24)27-15-18-30(33)37-27/h1-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWJSFRTXYYGQPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(S2)Br)N(C3=CC=C(C=C3)C4=CC=C(S4)Br)C5=CC=C(C=C5)C6=CC=C(S6)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H18Br3NS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

728.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![L-Phenylalanine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-[[(triphenylmethyl)thio]methyl]-](/img/structure/B1516140.png)

![1,3-Dimethyl-6,7,8,10-tetrahydropurino[9,8-b]diazepine-2,4,9-trione](/img/structure/B1516158.png)

![(3Ar,5R,6R,6aR)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]-6-hydroxyspiro[5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-carbonitrile](/img/structure/B1516172.png)